molecular formula C13H19NO3 B3854851 4-[2-(3-methoxyphenoxy)ethyl]morpholine

4-[2-(3-methoxyphenoxy)ethyl]morpholine

Cat. No.: B3854851
M. Wt: 237.29 g/mol
InChI Key: CUOPEYVTFFBMDT-UHFFFAOYSA-N
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Description

4-[2-(3-methoxyphenoxy)ethyl]morpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a 3-methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methoxyphenoxy)ethyl]morpholine typically involves the reaction of 3-methoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methoxyphenoxy)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3-methoxyphenoxy)ethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3-methoxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-methoxyphenoxy)ethyl]morpholine
  • 4-[2-(4-methoxyphenoxy)ethyl]morpholine
  • 4-[2-(3-ethoxyphenoxy)ethyl]morpholine

Uniqueness

4-[2-(3-methoxyphenoxy)ethyl]morpholine is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in differences in the compound’s interaction with molecular targets, leading to distinct pharmacological profiles .

Properties

IUPAC Name

4-[2-(3-methoxyphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-3-2-4-13(11-12)17-10-7-14-5-8-16-9-6-14/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOPEYVTFFBMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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